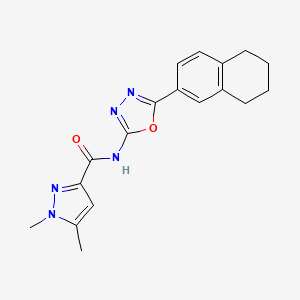
1,5-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,5-Dimethyl-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-3-carboxamide (referred to as compound 1 in this article) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of compound 1, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
Compound 1 features a unique structure comprising a pyrazole core linked to an oxadiazole moiety and a tetrahydronaphthalene substituent. Its molecular formula is C20H25N5O with a molecular weight of approximately 365.45 g/mol. The presence of multiple heterocycles contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. In one study, the introduction of different substituents on the oxadiazole ring significantly influenced the cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific structure .
Anti-inflammatory Effects
Compound 1 has also been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent. The mechanism is believed to involve the modulation of signaling pathways associated with inflammation, particularly those mediated by NF-kB and MAPK pathways .
Antimicrobial Activity
The antimicrobial activity of similar oxadiazole-containing compounds has been documented extensively. Compounds with this scaffold have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to its structural components:
- Oxadiazole Moiety : This part is crucial for anticancer and antimicrobial activities. Variations in substituents on the oxadiazole ring can enhance potency.
- Pyrazole Core : The pyrazole structure contributes to the overall stability and bioavailability of the compound.
- Tetrahydronaphthalene Substituent : This hydrophobic region may enhance membrane permeability and cellular uptake, which is critical for effective drug delivery.
The SAR studies suggest that modifications in these regions can lead to improved biological activities. For example, increasing lipophilicity through alkyl substitutions has been associated with enhanced anticancer efficacy .
Case Studies
Several case studies highlight the efficacy of compound 1:
- In Vitro Studies : A series of in vitro assays demonstrated that compound 1 exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models treated with compound 1 showed reduced tumor growth rates compared to control groups. Histopathological analysis revealed decreased cell proliferation markers in treated tumors .
特性
IUPAC Name |
1,5-dimethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-9-15(22-23(11)2)16(24)19-18-21-20-17(25-18)14-8-7-12-5-3-4-6-13(12)10-14/h7-10H,3-6H2,1-2H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZWYHKPUQZZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














